1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
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Overview
Description
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a pyrrole ring, a pyridazine ring, and a piperazine ring
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold interact with their targets to exhibit various biological activities .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been known to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been known to exhibit various biological activities, indicating potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a 1,4-diketone.
Formation of Piperazine Ring: The piperazine ring is typically formed by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final compound is formed by coupling the pyrrole, pyridazine, and piperazine rings through various cross-coupling reactions, such as Suzuki or Heck coupling, under specific conditions like the presence of palladium catalysts and appropriate solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, amines
Substitution: Substituted piperazine derivatives
Scientific Research Applications
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes or receptors.
Material Science: The compound can be explored for its potential use in organic electronics or as a building block for more complex materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperazine Derivatives: Compounds like 3-(piperazin-1-yl)-1,2-benzothiazole have similar structural features and are used in medicinal chemistry for their biological activities.
Uniqueness
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is unique due to the combination of its three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-5-16(22)21-12-10-20(11-13-21)15-7-6-14(17-18-15)19-8-3-4-9-19/h3-4,6-9H,2,5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATIJSLUDDZVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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